10-Hydroxyneoline

Antioxidant Metal Chelation Natural Products

10‑Hydroxyneoline demonstrates notable metal‑chelating and antioxidant activity, distinguishing it from co‑occurring norditerpene alkaloids. Ideal for studies on metal chelation mechanisms or antioxidant defense, and as an analytical reference standard for Aconitum/Delphinium alkaloid profiling. Choose this well‑characterized diterpene alkaloid for reproducible, high‑impact research.

Molecular Formula C24H39NO7
Molecular Weight 453.6 g/mol
Cat. No. B15140807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxyneoline
Molecular FormulaC24H39NO7
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC
InChIInChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3/t12-,13+,14+,15?,16?,17+,18-,19-,20?,21+,22+,23+,24?/m1/s1
InChIKeyCOLAMBKEZAEWGO-QUZYLWSCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lycoctonine (CAS 26000-17-9): Baseline Procurement Profile for the C19-Diterpenoid Alkaloid Scaffold


The compound specified by the IUPAC name (2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol is identified as lycoctonine, a naturally occurring C19-norditerpenoid alkaloid (also classified as a diterpenoid alkaloid) with the molecular formula C25H41NO7 and a molecular weight of 467.60 g/mol [1][2]. It is a member of the lycoctonine-type alkaloids, a structural subclass characterized by a specific hexacyclic core lacking an oxygen functionality at the C7 atom, which is a key differentiator from other alkaloid types like aconitine [3][4]. This compound is primarily isolated from various Aconitum and Delphinium species and serves as a foundational scaffold for both natural product research and semi-synthetic derivative development [5].

Why 'Any Lycoctonine-Type Alkaloid' Is Not a Valid Procurement Substitute for Lycoctonine


Procurement of a generic 'lycoctonine-type' alkaloid or a closely related analog (e.g., neoline, delsoline, or methyllycaconitine) in place of the specific stereoisomer lycoctonine is scientifically invalid due to significant functional divergence arising from subtle structural variations. The lycoctonine skeleton serves as a core platform, but modifications—particularly esterification at the C18 position with an N-(methylsuccinyl)anthranoyl (MSAL) group or variations in hydroxylation patterns—dramatically alter both the potency and the toxicological profile [1][2]. For instance, the presence of an MSAL side chain, as seen in methyllycaconitine, confers high mammalian toxicity (mouse LD50 ~2-5 mg/kg) and potent nicotinic acetylcholine receptor antagonism, properties not shared by the parent lycoctonine scaffold, which exhibits moderate toxicity and distinct pharmacological activities [3][4]. Substituting with an under-characterized or structurally similar analog risks introducing confounding variables in experimental models, invalidating structure-activity relationship (SAR) studies, and yielding non-reproducible results in both in vitro assays and in vivo efficacy or toxicology evaluations [5].

Quantitative Differential Evidence: Lycoctonine's Verifiable Advantages Over In-Class Comparators


Superior Metal Chelating Activity Differentiates Lycoctonine from Co-Occurring Norditerpene Alkaloids

In a head-to-head comparison of eight norditerpene alkaloids isolated from Delphinium linearilobum, lycoctonine demonstrated the highest metal chelating activity among all tested compounds, which included the known alkaloids 14-acetyltalatizamine, browniine, cammaconine, talatizamine, and cochlearenine [1]. While the study primarily reported a relative ranking without providing exact IC50 values for metal chelation, the finding that lycoctonine outperformed all other alkaloids in this specific assay establishes a clear, verifiable point of differentiation for applications requiring metal ion sequestration [1].

Antioxidant Metal Chelation Natural Products

Lycoctonine's 'Moderate' Toxicity Profile Defines a Distinct Experimental Window Compared to Highly Toxic MSAL-Type Alkaloids

Lycoctonine belongs to the 'lycoctonine-type' subclass of norditerpenoid alkaloids, which are characterized by moderate toxicity in contrast to the highly toxic N-(methylsuccinyl)anthranoyl lycoctonine (MSAL)-type alkaloids like methyllycaconitine (MLA) [1][2]. While precise LD50 values for pure lycoctonine in mice are not consistently reported in the primary literature, studies on alkaloid extracts from Delphinium species provide a class-level benchmark: MSAL-containing extracts exhibit a mouse LD50 of approximately 2.3 mg/kg, whereas extracts lacking MSAL alkaloids (and primarily composed of lycoctonine-type alkaloids) show an LD50 of 54.2 mg/kg [3]. This represents a 23-fold difference in acute toxicity based on the presence or absence of the MSAL side chain [3].

Toxicology Safety Pharmacology Natural Product Toxins

Lycoctonine Exhibits Distinct Cardiotonic Baseline Activity, Serving as a Scaffold for Enhanced Calcium Channel Modulators

Lycoctonine itself demonstrates a moderate cardiotonic effect in isolated frog heart assays, which served as the rationale for a semi-synthetic derivatization campaign [1]. While this moderate activity may not be therapeutically sufficient, it provides a quantifiable baseline from which derivatives were developed. For instance, compound 27, a derivative with an N-isobutyl modification, showed significantly enhanced cardiotonic activity and inhibited CaV1.2 and CaV3.2 calcium channels with inhibition rates of 78.52% ± 2.26% and 79.05% ± 1.59% at 50 μM, respectively [1]. This establishes lycoctonine's value not as an endpoint but as a privileged starting scaffold for generating more potent and mechanistically defined compounds, a property not demonstrated for all lycoctonine-type alkaloids [1].

Cardiotonic Calcium Channel Heart Failure

Optimal Use Cases for Lycoctonine (CAS 26000-17-9) Driven by Differential Evidence


Investigating Metal Chelation and Oxidative Stress Pathways

Lycoctonine is the preferred choice for studies focused on metal chelation mechanisms or antioxidant defense, where its superior activity profile against co-occurring norditerpene alkaloids provides a clear experimental advantage [1]. This application scenario is supported by direct comparative data showing lycoctonine outperforms other alkaloids like browniine and talatizamine in metal chelating assays [1].

Scaffold for Medicinal Chemistry in Cardiovascular Drug Discovery

Procurement of lycoctonine is justified for medicinal chemistry programs aiming to develop novel cardiotonic agents or calcium channel modulators. The parent compound's established, albeit moderate, cardiotonic activity provides a validated starting point for semi-synthetic optimization, as demonstrated by the successful generation of derivative 27 with enhanced potency and defined calcium channel inhibition [2].

Toxicology Studies Requiring a Low-to-Moderate Risk Alkaloid Scaffold

For in vivo toxicology or pharmacology studies where the extreme toxicity of MSAL-type alkaloids (e.g., methyllycaconitine) is a confounding or prohibitive factor, lycoctonine offers a significantly safer alternative. The class-level evidence indicating a ~23-fold difference in acute toxicity provides a quantifiable rationale for selecting lycoctonine over its more hazardous structural relatives, enabling experiments at higher doses or for longer durations [3].

Reference Standard for Analytical Method Development and Quality Control

As a well-defined and widely reported lycoctonine-type alkaloid, this compound serves as an essential reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) aimed at quantifying alkaloid content in plant extracts from Aconitum or Delphinium species [4]. Its distinct retention time and mass spectrometric profile facilitate accurate identification and quantification in complex botanical matrices [4].

Technical Documentation Hub

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